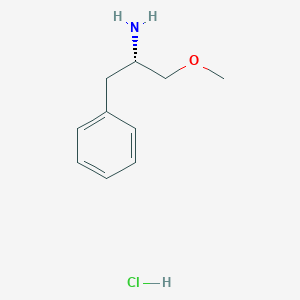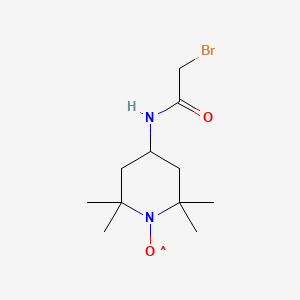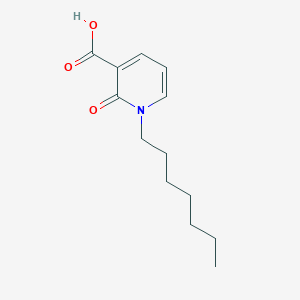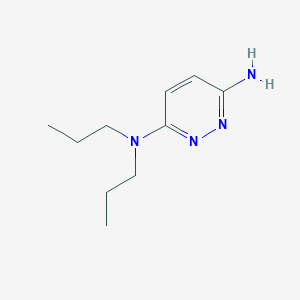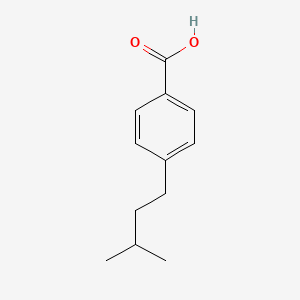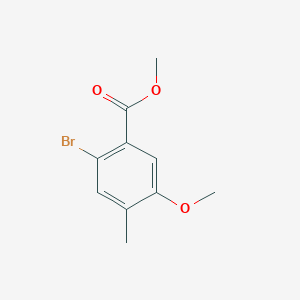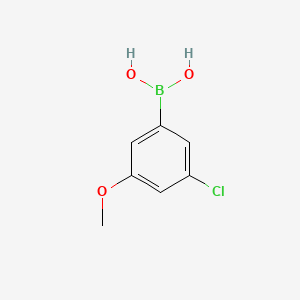
3-Chloro-5-methoxyphenylboronic acid
Übersicht
Beschreibung
3-Chloro-5-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has a molecular weight of 186.40 g/mol . It is also known by other names such as (3-Chloro-5-methoxyphenyl)boronic acid, 3-Chloro-5-methoxybenzeneboronic acid, and this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H8BClO3/c1-12-7-3-5 (8 (10)11)2-6 (9)4-7/h2-4,10-11H,1H3 . The Canonical SMILES is B (C1=CC (=CC (=C1)Cl)OC) (O)O . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 186.40 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 186.0255020 g/mol . The topological polar surface area is 49.7 Ų .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
Research has explored the fluorescence quenching mechanisms of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid. These studies involve steady-state fluorescence measurements and employ various models to analyze quenching mechanisms, providing insights into the static quenching mechanism in such systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assembly Design
Phenylboronic and 4-methoxyphenylboronic acids have been used in the design and synthesis of supramolecular assemblies. These studies involve understanding hydrogen bonds and other interactions to form complex structures (Pedireddi & Seethalekshmi, 2004).
Suzuki Cross-Coupling Reactions
A significant application area is the use of arylboronic acids, like 3-chloro-5-methoxyphenylboronic acid, in Suzuki cross-coupling reactions. These reactions are pivotal in synthesizing various organic compounds, including thiophene derivatives, and play a crucial role in pharmaceuticals and materials science (Ikram et al., 2015).
Crystal Engineering and Molecular Packing
Ortho-alkoxyphenylboronic acids, including derivatives of this compound, have been studied for their role in crystal engineering. Researchers have analyzed their structures to design novel boronic acids with monomeric structures, enhancing the potential for crystal engineering applications (Cyrański et al., 2012).
Catalysis and Organic Synthesis
Various boronic acids, including this compound, are utilized in catalysis and organic synthesis. For example, nickel-catalyzed aromatic C-H silylation studies have used boronic acids as key reagents to achieve regioselective silylation and subsequent conversion into biaryls (Ihara & Suginome, 2009).
Corrosion Inhibition
Some derivatives of methoxyphenylboronic acids have been tested as corrosion inhibitors. These studies contribute to understanding how such compounds can protect metals in acidic environments, highlighting their potential in industrial applications (Bentiss et al., 2009).
Safety and Hazards
3-Chloro-5-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for 3-Chloro-5-methoxyphenylboronic acid are not available, boronic acids in general are valuable building blocks in organic synthesis . They are being explored for their potential in various chemical reactions and their applications in the synthesis of complex molecules .
Wirkmechanismus
Target of Action
3-Chloro-5-methoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are carbon-based molecules that participate in carbon-carbon bond-forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the organoboron compound transfers a formally nucleophilic organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways. This reaction enables the formation of complex organic compounds from simpler ones . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the environment . Additionally, the stability of the compound can be affected by exposure to air and light .
Eigenschaften
IUPAC Name |
(3-chloro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVZSRUGKKOQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590373 | |
| Record name | (3-Chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915201-07-9 | |
| Record name | B-(3-Chloro-5-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915201-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



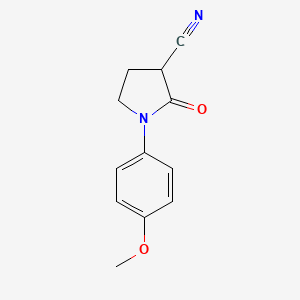
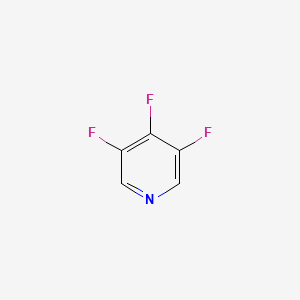
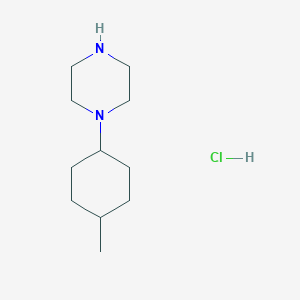
![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)

